4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a benzamide moiety at position 2. The benzamide group is further substituted with a phenyl ring at the para position. This structural framework is common in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents due to the thiadiazole ring’s electron-deficient nature and its ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12(2)17-20-21-18(23-17)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEARFFPGXIEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiadiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with an appropriate amine, such as aniline, to form the benzamide moiety.
Industrial Production Methods
Industrial production of 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Substituents on the Thiadiazole Ring
- Similar alkyl substituents, like ethyl or propyl, are associated with moderate cytotoxicity but may reduce specificity compared to aromatic substituents .
5-(Pyridin-2-yl) :
Derivatives such as N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide exhibit lipoxygenase (15-LOX-1) inhibition (26–28% activity) and cytotoxicity against prostate (PC3) and colon (HT29) cancer cells (IC~50~: 4.96–16.00 µM). The pyridinyl group enhances electron density, improving interactions with enzyme active sites .5-(2-Chlorophenyl) :
Bromo-substituted analogs (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) show 100% protection against mortality in in vivo models, attributed to the electron-withdrawing effects of Br and Cl, which stabilize ligand-receptor complexes .
Substituents on the Benzamide Moiety
- Similar bulky groups, like 4-nitrophenyl in compound 7e, enhance DNA intercalation but show variable cytotoxicity depending on cell type .
Halogenated Substituents :
Chloro (e.g., 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) and fluoro (e.g., 4-fluoro derivative 4f ) substituents improve CA II inhibition (IC~50~: 0.09–0.58 µM) and LOX suppression. Electron-withdrawing groups polarize the benzamide carbonyl, strengthening hydrogen bonds with catalytic zinc in CA isoforms .Methoxy Substituents :
Compounds with o- or m-methoxy groups (e.g., 4j and 4k ) exhibit moderate 15-LOX-1 inhibition (26–28%) but higher toxicity (IC~50~: 4.96 µM for PC3 cells). Methoxy groups enhance solubility but may sterically hinder target binding .
Hybrid Derivatives
- Thiadiazole-Chalcone Hybrids :
Compounds like (E)-N-(5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide induce G2/M cell cycle arrest and apoptosis in HeLa cells (IC~50~: 9.12–12.72 µM). The chalcone moiety enables DNA intercalation and topoisomerase inhibition, synergizing with the thiadiazole’s enzyme-targeting ability .
Biological Activity
4-Phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's synthesis, biological activity, mechanism of action, and comparisons with related compounds.
Synthesis
The synthesis of 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate aldehyde or ketone.
- Introduction of the Phenyl Group : The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
- Formation of the Benzamide Moiety : The final step involves reacting the intermediate product with an amine such as aniline to yield the benzamide structure.
Antimicrobial and Antifungal Properties
Research indicates that 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungal pathogens. For instance, one study reported that compounds within the thiadiazole class demonstrated potent activity against Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
The proposed mechanisms through which 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication and protein synthesis.
- Receptor Interaction : It could bind to specific cellular receptors, thereby altering signal transduction pathways.
- Disruption of Cellular Functions : The compound may interfere with cellular integrity and function through various biochemical interactions .
Comparative Analysis
To understand the unique properties of 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide relative to other thiadiazole derivatives, a comparison is made with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-phenyl-1,3,4-thiadiazole-2-amine | Structure | Moderate antimicrobial activity |
| 5-(4-methylphenyl)-1,3,4-thiadiazole | Structure | Exhibits antifungal properties |
| 2-(4-chlorophenyl)-1,3,4-thiadiazole | Structure | Limited anticancer activity |
The unique combination of functional groups in 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide contributes to its enhanced biological activities compared to these other derivatives.
Case Studies
Several studies have documented the biological efficacy of this compound:
- In Vitro Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide exhibited a minimum inhibitory concentration (MIC) lower than many established antibiotics.
- Cancer Cell Line Assay : Another investigation revealed that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
